molecular formula C20H22N2O4 B2372670 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide CAS No. 921834-99-3

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide

Cat. No.: B2372670
CAS No.: 921834-99-3
M. Wt: 354.406
InChI Key: DIMGCIXZFQXQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide is a benzoxazepinone-based research compound developed for investigating novel therapeutic strategies in oncology and cellular differentiation. This compound is of significant interest in epigenetic research due to its structural similarity to known inhibitors of histone deacetylase (HDAC), a class of enzymes that play a critical role in gene expression regulation by modifying chromatin structure . HDAC inhibitors have demonstrated potential in relieving differentiation blocks in cancer cells, prompting their investigation as differentiation therapies . Research on benzoxazepinone derivatives has shown particular promise in acute myeloid leukemia (AML) models, where analogous compounds have demonstrated the ability to stimulate myeloid differentiation in genetically distinct cell lines, as measured by upregulation of the differentiation marker CD11b . The core benzoxazepinone structure represents a privileged scaffold in medicinal chemistry, with structure-activity relationship (SAR) studies indicating that substitutions on the cyclic amide nitrogen significantly influence both biological potency and metabolic stability . This compound is presented to the research community as a tool compound for exploring mechanisms of cell differentiation and epigenetic modulation in various disease models. It is intended for in vitro research applications only, including the investigation of differentiation pathways in oncology, epigenetic mechanism studies, and structure-activity relationship analyses for further compound optimization.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-25-16-8-6-5-7-14(16)18(23)21-13-9-10-15-17(11-13)26-12-20(2,3)19(24)22-15/h5-11H,4,12H2,1-3H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMGCIXZFQXQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Core Structure : A tetrahydrobenzo[b][1,4]oxazepine framework.
  • Substituents : A dimethyl group at position 3 and an ethoxybenzamide moiety.

The molecular formula is C18H22N2O3C_{18}H_{22}N_2O_3, with a molecular weight of approximately 314.38 g/mol. The compound's structure is crucial for its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. For instance, it has shown efficacy against breast cancer and leukemia models through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. It affects the cell wall synthesis in bacteria and disrupts membrane integrity in fungi.
  • CNS Activity : Given its structural similarity to known psychoactive compounds, it has been investigated for potential neuroprotective effects. Early findings indicate it may modulate neurotransmitter systems involved in anxiety and depression.

The mechanisms through which this compound exerts its effects include:

  • G Protein-Coupled Receptor Modulation : It may interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways related to cell proliferation and apoptosis .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical for cancer cell metabolism and survival.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core : Starting from appropriate precursors such as 2-amino phenols and diketones.
  • Substitution Reactions : Introducing the ethoxybenzamide moiety through acylation or related reactions.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations due to the induction of apoptosis .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparison with Similar Compounds

GSK2982772 (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide

  • Core Structure : Shares the benzo[b][1,4]oxazepin-4-one scaffold but substitutes the 3,3-dimethyl group with a 5-methyl group and replaces the 2-ethoxybenzamide with a triazole-carboxamide linked to a benzyl moiety .
  • Biological Activity : Functions as a potent RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1) inhibitor, demonstrating efficacy in reducing TNF-driven cytokine production and inflammation in human ulcerative colitis models .
  • Key Differences: The 3,3-dimethyl group in the target compound may enhance steric hindrance or metabolic stability compared to GSK2982772’s 5-methyl group.

Functional Analogs in Agrochemical Chemistry

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

  • Core Structure : A benzamide derivative with an ethoxymethoxy group and dichlorophenyl substitution .
  • Function : Herbicide targeting broadleaf weeds by inhibiting cell wall biosynthesis.
  • Comparison :
    • Both compounds feature ethoxy-containing benzamide motifs, but etobenzanid lacks the oxazepine ring, emphasizing the importance of heterocyclic cores in differentiating bioactivity.

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

  • Core Structure: Pyridinecarboxamide with fluorophenyl and trifluoromethylphenoxy groups .
  • Function: Herbicide inhibiting carotenoid biosynthesis.
  • Comparison :
    • Demonstrates how fluorine substitutions enhance agrochemical activity, a feature absent in the target compound.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
Target Compound Benzo[b][1,4]oxazepin-4-one 3,3-dimethyl, 2-ethoxybenzamide Not reported
GSK2982772 Benzo[b][1,4]oxazepin-4-one 5-methyl, triazole-carboxamide RIPK1 inhibition, anti-inflammatory
Etobenzanid Benzamide Ethoxymethoxy, dichlorophenyl Herbicide

Table 2: Physicochemical Properties (Where Available)

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Notes
Target Compound Not reported Not reported Hypothesized stable due to dimethyl groups
GSK2982772 Not reported Not reported High solubility in polar solvents
Compound 3a' (from ) 180–182 1737 (C=O), 1665, 1654 Tetrahydrocarbazole derivative

Research Findings and Implications

  • Structural Flexibility : The benzo[b][1,4]oxazepine core allows diverse substitutions, enabling tailored bioactivity (e.g., kinase inhibition vs. agrochemical action).
  • Dimethyl groups may reduce oxidative metabolism, extending half-life compared to analogs like GSK2982772.
  • Knowledge Gaps: Direct data on the target compound’s synthesis, stability, and bioactivity are lacking.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis involves constructing the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of precursors such as substituted aminophenols and ketones, followed by coupling with 2-ethoxybenzamide using reagents like EDCI/HOBt or DCC. Optimizing temperature (typically 60–80°C), solvent (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling steps) improves yield and purity. Purification via column chromatography with gradients of ethyl acetate/hexane is standard .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • LC–MS for molecular weight verification and purity assessment (>95% by HPLC).
  • FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Elemental analysis to validate empirical formula .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Begin with:

  • In vitro cytotoxicity assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
  • Solubility and stability tests in PBS/DMSO to guide dosing in follow-up experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity across studies?

  • Methodological Answer : Discrepancies often arise from structural analogs (e.g., ethoxy vs. methoxy substituents) or assay conditions. To address this:

  • Compare SAR studies of analogs (e.g., fluoro- or methyl-substituted benzamides) to isolate substituent effects.
  • Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies are effective for improving metabolic stability and reducing toxicity?

  • Methodological Answer :

  • Structural modifications : Replace labile groups (e.g., ester moieties) with bioisosteres (e.g., amides).
  • In vitro metabolic assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
  • Toxicity profiling : Conduct Ames tests for mutagenicity and hERG channel binding assays to assess cardiovascular risk .

Q. How can molecular docking and dynamics studies elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Target identification : Screen against databases (e.g., PDB) for proteins with complementary binding pockets (e.g., kinases, GPCRs).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding modes.
  • MD simulations (GROMACS/NAMD): Simulate ligand-protein interactions over 100+ ns to assess stability and binding energy (ΔG) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

  • Methodological Answer : Challenges include low solubility and matrix interference. Solutions:

  • Sample preparation : Use protein precipitation (acetonitrile) or SPE for plasma/brain homogenates.
  • Detection : LC–MS/MS with MRM transitions for enhanced specificity (e.g., m/z 400→255).
  • Calibration : Include deuterated internal standards (e.g., d₄-ethoxybenzamide) to correct for ionization variability .

Key Recommendations for Researchers

  • Prioritize SAR studies to map critical substituents for target engagement.
  • Validate findings using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays).
  • Collaborate with computational chemists to refine docking models and predict off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.